molecular formula C18H17N3O2 B5355750 2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide

2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide

Cat. No.: B5355750
M. Wt: 307.3 g/mol
InChI Key: JEMORNAGQVHPHC-UHFFFAOYSA-N
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Description

2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple fused rings, including a pyrazolo[1,5-a]pyridine ring and a dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide typically involves multi-step synthetic routes. One common approach is the condensation of aminopyrazole with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyridine core. This intermediate is then subjected to further reactions, such as cyclization and functional group modifications, to introduce the dihydrobenzofuran moiety and the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyridine ring is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The dihydrobenzofuran moiety may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is unique due to its combination of the pyrazolo[1,5-a]pyridine and dihydrobenzofuran rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-8-14-9-13(5-6-17(14)23-12)18(22)19-10-15-11-20-21-7-3-2-4-16(15)21/h2-7,9,11-12H,8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMORNAGQVHPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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